N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide
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Overview
Description
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a fluorophenyl group, a pyrrolidinone ring, and a naphthamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-fluorobenzaldehyde with pyrrolidinone derivatives under acidic or basic conditions to form the intermediate compound. This intermediate is then reacted with 2-naphthoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-benzamide
- N-(1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-naphthamide
- N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-anthramide
Uniqueness
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide stands out due to its specific combination of a fluorophenyl group and a naphthamide moiety, which imparts unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of novel compounds and in applications requiring specific molecular interactions.
Properties
IUPAC Name |
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O2/c22-17-6-3-7-19(11-17)24-13-18(12-20(24)25)23-21(26)16-9-8-14-4-1-2-5-15(14)10-16/h1-11,18H,12-13H2,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVRHJWOWXVTSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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